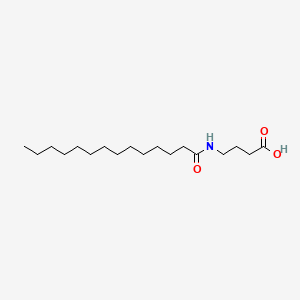![molecular formula C25H34N2O4 B13996157 4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol} CAS No. 3541-25-1](/img/structure/B13996157.png)
4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes phenol groups and morpholine rings, making it a versatile compound in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] typically involves the reaction of phenol with formaldehyde and morpholine under controlled conditions. The reaction is catalyzed by acidic or basic catalysts, depending on the desired yield and purity. The process involves multiple steps, including condensation and cyclization reactions, to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Various reduced derivatives of the original compound.
Substitution: Nitro- and halogen-substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol groups can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The morpholine rings can interact with various biological pathways, modulating their function and leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Another compound with phenol groups, used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: A similar compound with sulfone groups, used as an alternative to Bisphenol A in various applications.
Uniqueness
Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] is unique due to the presence of morpholine rings, which impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
3541-25-1 |
|---|---|
Molekularformel |
C25H34N2O4 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
4-[2-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]propan-2-yl]-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C25H34N2O4/c1-25(2,21-3-5-23(28)19(15-21)17-26-7-11-30-12-8-26)22-4-6-24(29)20(16-22)18-27-9-13-31-14-10-27/h3-6,15-16,28-29H,7-14,17-18H2,1-2H3 |
InChI-Schlüssel |
OIAQCYLABAYJTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C(C=C1)O)CN2CCOCC2)C3=CC(=C(C=C3)O)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)
![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)


![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)


![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)
![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)
![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)


![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
